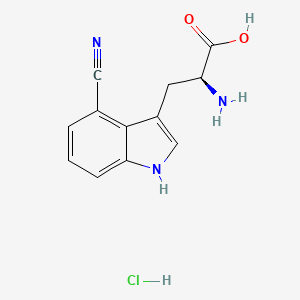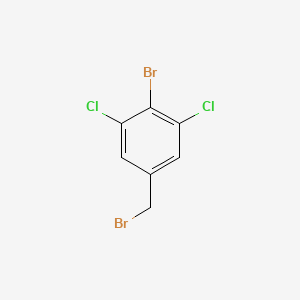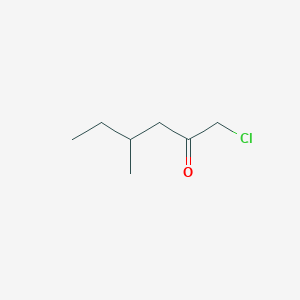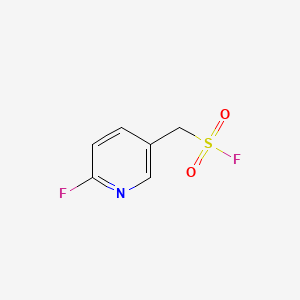
(1-(6-Bromopyridin-2-yl)cyclopropyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(6-Bromopyridin-2-yl)cyclopropyl)methanol is an organic compound with the molecular formula C9H10BrNO It features a bromopyridine moiety attached to a cyclopropyl group, which is further connected to a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-Bromopyridin-2-yl)cyclopropyl)methanol typically involves the reaction of 6-bromopyridine with cyclopropylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with 6-bromopyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly incorporating continuous flow techniques and advanced purification methods.
化学反応の分析
Types of Reactions
(1-(6-Bromopyridin-2-yl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of (1-(6-Bromopyridin-2-yl)cyclopropyl)carboxylic acid.
Reduction: Formation of (1-(6-Hydroxypyridin-2-yl)cyclopropyl)methanol.
Substitution: Formation of (1-(6-Aminopyridin-2-yl)cyclopropyl)methanol.
科学的研究の応用
(1-(6-Bromopyridin-2-yl)cyclopropyl)methanol has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1-(6-Bromopyridin-2-yl)cyclopropyl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromopyridine moiety. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
(6-Bromopyridin-2-yl)methanol: Similar structure but lacks the cyclopropyl group.
(1-(5-Bromopyridin-2-yl)cyclopropyl)methanol: Similar structure but with the bromine atom at a different position on the pyridine ring.
(6-Bromopyridin-2-yl)(cyclopropyl)methanone: Similar structure but with a ketone group instead of a methanol group.
Uniqueness
(1-(6-Bromopyridin-2-yl)cyclopropyl)methanol is unique due to the presence of both the cyclopropyl and methanol groups, which confer distinct chemical and biological properties
特性
分子式 |
C9H10BrNO |
|---|---|
分子量 |
228.09 g/mol |
IUPAC名 |
[1-(6-bromopyridin-2-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C9H10BrNO/c10-8-3-1-2-7(11-8)9(6-12)4-5-9/h1-3,12H,4-6H2 |
InChIキー |
ARWXGDMWIVADKW-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CO)C2=NC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol](/img/structure/B13579863.png)




![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-aminehydrochloride](/img/structure/B13579898.png)







